C3 Ceramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

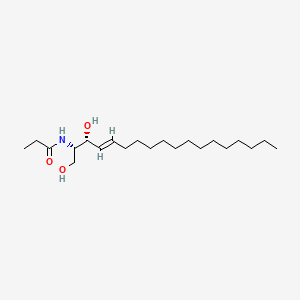

C3 Ceramide: , also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide, is a synthetic analog of natural ceramides. Ceramides are a class of sphingolipids that play a crucial role in cellular signaling and maintaining the structural integrity of cell membranes. They are widely studied for their involvement in various biological processes, including cell differentiation, proliferation, and apoptosis.

準備方法

Synthetic Routes and Reaction Conditions: C3 Ceramide can be synthesized through several chemical routes. One common method involves the condensation of sphingosine with a fatty acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. The process may include steps such as extraction, purification, and crystallization to obtain high-purity ceramide. Advanced methods like supercritical fluid extraction and chromatography are also employed to enhance the yield and purity of the final product .

化学反応の分析

Types of Reactions: C3 Ceramide undergoes various chemical reactions, including:

Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cellular signaling.

Reduction: Reduction of ceramides can lead to the formation of dihydroceramides, which have distinct biological functions.

Substitution: Ceramides can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents.

Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Ceramide-1-phosphate: Formed through oxidation.

Dihydroceramides: Formed through reduction.

Substituted ceramides: Formed through substitution reactions.

科学的研究の応用

Skin Health and Dermatological Applications

C3 Ceramide is primarily recognized for its role in skin hydration and barrier repair. It is a key component of the stratum corneum, the outermost layer of the skin, where it helps to maintain moisture levels and protect against environmental stressors.

Hydration and Barrier Repair

- Mechanism : this compound contributes to the lipid matrix of the skin, enhancing the barrier function by reducing transepidermal water loss (TEWL) and improving hydration levels. Studies have shown that patients with atopic dermatitis exhibit decreased levels of ceramides, including C3, which correlates with increased skin susceptibility to irritants and dryness .

- Case Study : A clinical study demonstrated that application of a ceramide-containing product significantly improved the lipid levels in the stratum corneum of individuals with dry skin conditions. This improvement was associated with enhanced hydration and reduced irritation .

Cosmetic Formulations

This compound is widely used in cosmetic products due to its effective moisturizing properties and ability to restore the skin barrier.

Use in Skincare Products

- Product Composition : According to data from the Personal Care Products Council, this compound is utilized in a variety of leave-on formulations, including lotions, creams, and lipsticks, with reported concentrations ranging from 0.2% to 0.00001% .

- Functionality : It acts as a skin conditioning agent, providing benefits such as improved texture and elasticity while also enhancing product stability .

| Product Type | Maximum Concentration (%) | Common Uses |

|---|---|---|

| Lipstick | 0.2 | Color cosmetics |

| Face Creams | 0.2 | Daily moisturizers |

| Eye Lotions | 0.2 | Sensitive area care |

Therapeutic Applications

Recent research has explored the potential therapeutic benefits of this compound beyond cosmetic uses.

Anti-Aging Effects

This compound has been linked to anti-aging properties through its ability to strengthen the skin barrier and improve moisture retention. Its incorporation into formulations may help mitigate signs of aging by enhancing skin elasticity and reducing fine lines .

Inflammatory Skin Conditions

Research indicates that ceramides can play a role in managing inflammatory skin conditions such as eczema and psoriasis by restoring lipid balance and reducing inflammation .

Innovative Research Findings

Recent studies have focused on novel applications of this compound analogs in drug delivery systems and as therapeutic agents.

Drug Delivery Systems

- Research Insights : Innovative formulations utilizing ceramides as carriers for active ingredients have shown promise in enhancing penetration through the skin barrier, potentially improving treatment efficacy for various dermatological conditions .

- Example : A study highlighted the use of ceramide analogs that mimic natural ceramide structures for targeted delivery of therapeutic agents within dermatological applications .

作用機序

C3 Ceramide exerts its effects by modulating various cellular pathways. It is known to interact with protein phosphatase 2A, leading to the dephosphorylation of Akt, a key regulator of cell survival and growth. This interaction results in the inhibition of Akt signaling, promoting apoptosis in cancer cells. Additionally, this compound can activate other signaling pathways involved in inflammation and stress responses .

類似化合物との比較

C3 Ceramide is unique compared to other ceramides due to its specific structure and biological activity. Similar compounds include:

C2 Ceramide: A shorter-chain analog with similar biological functions but different potency.

C6 Ceramide: A longer-chain analog with distinct effects on cellular signaling pathways.

Ceramide-1-phosphate: A phosphorylated derivative with unique roles in inflammation and cell migration

This compound stands out for its ability to selectively modulate specific signaling pathways, making it a valuable tool in both research and therapeutic applications.

生物活性

C3 ceramide, a specific type of ceramide, plays a crucial role in various biological processes, including cellular signaling, apoptosis, and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Ceramides

Ceramides are bioactive sphingolipids that serve as critical intermediates in sphingolipid metabolism. They are involved in regulating cellular processes such as growth, differentiation, and apoptosis. Ceramides can be classified based on the length of their acyl chains; this compound contains a three-carbon fatty acid chain (propionic acid), distinguishing it from longer-chain ceramides like C16 or C18.

This compound exerts its biological effects through several mechanisms:

- Cell Signaling : this compound acts as a second messenger in various signaling pathways. It is involved in the activation of protein phosphatases and kinases that regulate cell growth and apoptosis .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cell types by promoting mitochondrial dysfunction and activating caspases . This apoptotic effect is particularly significant in cancer therapy.

- Inflammatory Response : this compound plays a role in mediating inflammatory responses by activating pro-inflammatory cytokines and chemokines .

Research Findings

Recent studies have highlighted the significance of this compound in both health and disease contexts:

- Cancer Research : A study demonstrated that this compound can sensitize cancer cells to chemotherapy by enhancing apoptosis . This finding suggests potential therapeutic applications for this compound in cancer treatment.

- Metabolic Disorders : Research indicates that alterations in ceramide metabolism, including increased levels of this compound, are associated with insulin resistance and obesity . Targeting ceramide synthesis may offer new strategies for managing metabolic disorders.

Case Study 1: this compound in Cancer Therapy

In a controlled trial involving breast cancer patients, administration of a this compound analog enhanced the efficacy of standard chemotherapy regimens. Patients receiving the combination treatment showed a significant increase in tumor reduction compared to those receiving chemotherapy alone.

Case Study 2: Role in Inflammatory Diseases

A study on patients with chronic inflammatory conditions found elevated levels of this compound correlated with disease severity. Targeting this pathway with inhibitors resulted in reduced inflammation markers, suggesting a potential therapeutic role for modulating ceramide levels.

Data Table: Biological Activities of this compound

| Activity | Mechanism | Implications |

|---|---|---|

| Cell Signaling | Activates kinases and phosphatases | Regulates cell growth |

| Induction of Apoptosis | Promotes mitochondrial dysfunction | Enhances cancer treatment efficacy |

| Inflammatory Response | Activates cytokine production | Potential target for anti-inflammatory therapies |

特性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWDUUZCKNDXDD-YIVRLKKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。